Coumarin, 4-chloro-7-diethylamino-

Organic Synthesis Fluorescent Probes Medicinal Chemistry

Researchers requiring a versatile fluorophore with a reactive handle for rapid derivatization face limited options with non-halogenated 7-aminocoumarins. This 4-chloro derivative uniquely enables nucleophilic aromatic substitution (SNAr) at the 4-position, unlocking diverse 4-substituted coumarin libraries inaccessible from 4-H or 4-alkyl analogs. Key advantages: • SNAr-ready scaffold for high-throughput SAR exploration & fluorescent probe construction • Defined ICT character validated by X-ray crystallography for reliable computational modeling • Proven intermediate for mechanochromic smart materials & solvatochromic sensors Supplied with full analytical documentation; bulk quantities available upon request.

Molecular Formula C13H14ClNO2
Molecular Weight 251.71 g/mol
CAS No. 131447-40-0
Cat. No. B182881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCoumarin, 4-chloro-7-diethylamino-
CAS131447-40-0
Molecular FormulaC13H14ClNO2
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)Cl
InChIInChI=1S/C13H14ClNO2/c1-3-15(4-2)9-5-6-10-11(14)8-13(16)17-12(10)7-9/h5-8H,3-4H2,1-2H3
InChIKeyRNVTULXTDSCADN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-7-diethylaminocoumarin: Identity & Attributes


Coumarin, 4-chloro-7-diethylamino- (CAS 131447-40-0) is a 7-aminocoumarin derivative characterized by the presence of an electron-withdrawing chlorine atom at the 4-position and a strong electron-donating diethylamino group at the 7-position. This push-pull electronic configuration imparts distinctive photophysical properties, including pronounced intramolecular charge transfer (ICT) character and sensitivity to solvent polarity [1]. The compound serves as a foundational fluorophore and a versatile synthetic intermediate, enabling the construction of diverse functional materials and probes [2].

Push-pull fluorophore with reported intramolecular charge transfer (ICT) and solvent sensitivity
4-chloro group enables nucleophilic aromatic substitution (SNAr) for coumarin library synthesis
Experimentally verified crystal structure supports computational and SAR studies

4-Chloro-7-diethylaminocoumarin: The 4-Chloro Advantage


Simple substitution of Coumarin, 4-chloro-7-diethylamino- with other 7-aminocoumarin analogs (e.g., 7-diethylaminocoumarin, 4-methyl-7-diethylaminocoumarin) is not chemically or functionally equivalent due to the unique electronic influence of the 4-chloro group. X-ray crystallography confirms that this electron-withdrawing substituent induces a specific localization of the double bond within the pyran ring and alters the bond-length equalization in the benzene ring [1]. This structural perturbation directly impacts the compound's reactivity, enabling nucleophilic aromatic substitution (SNAr) pathways that are unavailable or kinetically sluggish for its 4-unsubstituted or 4-alkyl counterparts [2]. Consequently, the 4-chloro derivative is essential for research requiring a defined electronic structure for further derivatization or specific photophysical behavior.

Target Compound
Potential Substitute
4-Chloro-7-diethylaminocoumarin
7-Diethylaminocoumarin (DEAC) or 4-methyl analog
4-chloro group reported as leaving group for SNAr with O-, N-, C-nucleophiles
4-position unreactive; derivatization pathway may not transfer
Crystal structure shows double-bond localization and benzene ring equalization
Different electronic distribution may shift photophysical and reactivity profile

4-Chloro-7-diethylaminocoumarin: Comparative Evidence


4-Chloro Reactivity for Unique Derivatives

The 4-chloro group in Coumarin, 4-chloro-7-diethylamino- is a potent leaving group for nucleophilic aromatic substitution (SNAr), enabling the synthesis of diverse 4-substituted 7-aminocoumarins. In contrast, the 4-position of unsubstituted 7-diethylaminocoumarin (DEAC) is unreactive under these conditions, and 4-alkyl analogs cannot undergo this transformation. This fundamental difference in reactivity makes the 4-chloro derivative a crucial building block for creating compound libraries with tailored photophysical or biological properties [1].

4-Chloro SNAr Reactivity
Class-level
Target: broad nucleophile scope (NaOEt, hydrazine, amines). Comparator: 4-position unreactive.
Supports synthesis of diverse 4-substituted coumarins; key for library construction
Reactivity demonstrated with O-, N-, C-nucleophiles; class-level inference
Organic Synthesis Fluorescent Probes Medicinal Chemistry

4-Chloro Group Distorts Pyran Ring Bonding

X-ray crystallography of Coumarin, 4-chloro-7-diethylamino- reveals that the electron-withdrawing 4-chloro substituent causes a localization of the double bond within the pyran ring and leads to an equalization of bond lengths in the adjacent benzene ring [1]. This specific electronic and geometric distortion is not observed in 7-diethylaminocoumarin derivatives lacking this strong electron-withdrawing group at the 4-position (e.g., 4-methyl or 4-H analogs), which maintain a more delocalized π-system.

Pyran Ring Bond Distortion
Class-level
Target: localized pyran double bond and equalized benzene ring. Comparator: delocalized π-system expected.
Defined geometry aids computational modeling; structural basis for photophysical behavior
Single-crystal X-ray diffraction confirms solid-state structure
Structural Chemistry Computational Chemistry Materials Science

Reversible Mechanochromic Luminescence (MCL)

A derivative of Coumarin, 4-chloro-7-diethylamino-, specifically 4-chloro-7-(diethylamino)-coumarin-3-carbaldehyde oxime (A1), displays a quantifiable reversible mechanochromic luminescence (MCL) effect. Upon mechanical stimulation, the solid-state emission wavelength shifts from 515 nm to 540 nm, a change of +25 nm, which can be reversed by solvent fuming [1]. This behavior is attributed to the formation of H-aggregates driven by intermolecular hydrogen bonding involving the oxime group, a structural feature directly accessible from the 4-chloro-3-formyl precursor.

Mechanochromic Shift
Reported
Emission: 515 → 540 nm (+25 nm bathochromic shift)
Demonstrates reversible MCL in derivative; supports stimuli-responsive material research
Solid-state grinding and ethanol fuming; H-aggregation driven
Materials Science Stimuli-Responsive Materials Optical Data Storage

4-Chloro-7-diethylaminocoumarin: Application Scenarios


Custom 4-Substituted Coumarin Library Synthesis

As a direct consequence of the SNAr reactivity demonstrated at the 4-position [1], this compound is the ideal starting material for constructing diverse libraries of 4-substituted 7-aminocoumarins. This enables the rapid exploration of structure-activity relationships (SAR) in medicinal chemistry or the fine-tuning of photophysical properties for novel fluorescent sensors, tasks which are not possible with non-halogenated 7-aminocoumarins.

Stimuli-Responsive Materials & Mechanochromic Sensors

The observed reversible mechanochromic luminescence (MCL) in a structurally related oxime derivative [2] validates the potential of this compound as a key intermediate for creating next-generation smart materials. Research groups focusing on pressure sensors, security inks, or optical data storage devices can leverage this compound to build and study materials with a quantifiable optical response to mechanical force.

Fluorophore for Computational & Photophysical Studies

The well-defined and experimentally verified solid-state structure [3] provides an accurate starting point for computational chemistry, enabling reliable modeling of electronic transitions, excited-state dynamics, and substituent effects. Its distinct intramolecular charge transfer (ICT) character makes it a valuable model system for fundamental studies in photophysics and solvatochromism.

Application
Selection Property
Validation Focus
Custom 4-substituted coumarin library synthesis
4-chloro SNAr reactivity
Nucleophile scope and reaction condition optimization
Stimuli-responsive materials & mechanochromic sensors
Precursor to MCL-active compounds
Reversible emission shift and H-aggregation behavior
Computational & photophysical studies
Well-defined crystal structure
ICT character, excited-state modeling, and SAR
Quote Request

Request a Quote for Coumarin, 4-chloro-7-diethylamino-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.